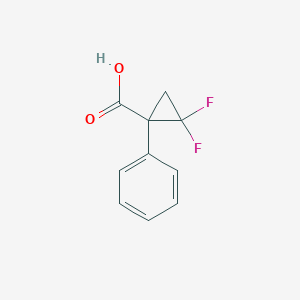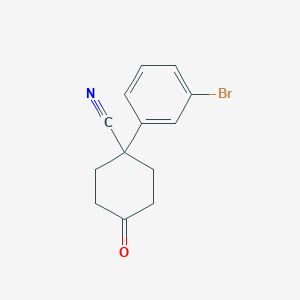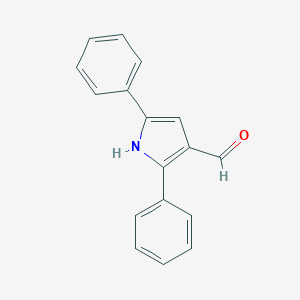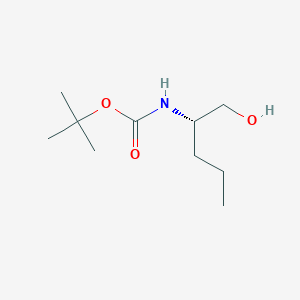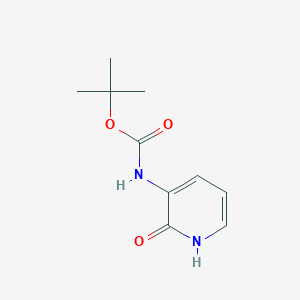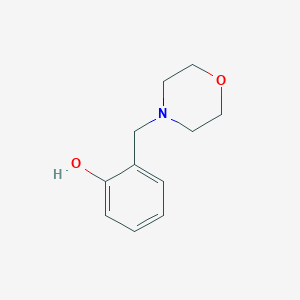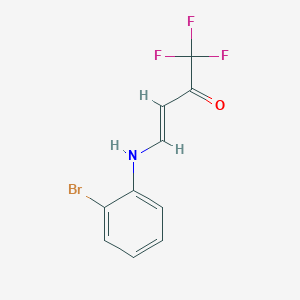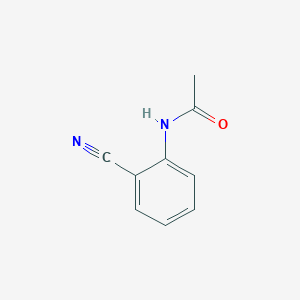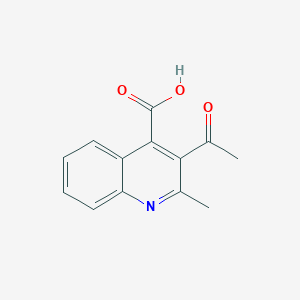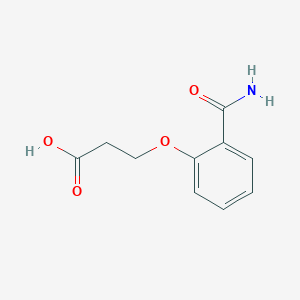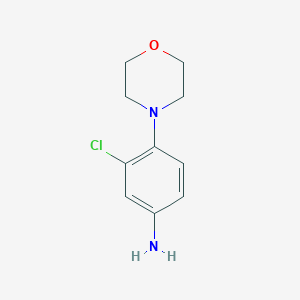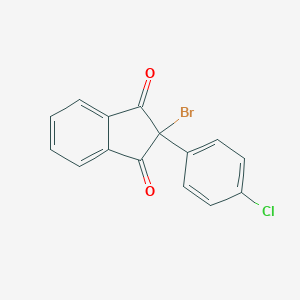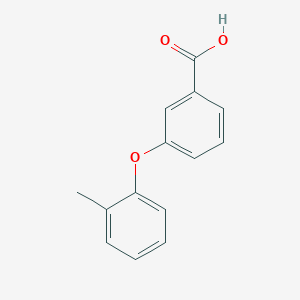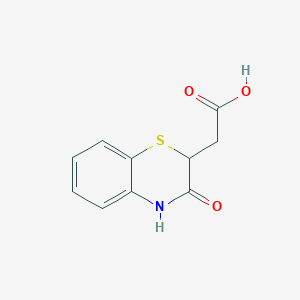![molecular formula C11H18O3 B177578 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene CAS No. 196805-13-7](/img/structure/B177578.png)
5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is a bicyclic organic compound that has gained significant attention in the field of organic chemistry. It is a versatile compound that has been widely used in various scientific research applications due to its unique chemical structure and properties.2.1]hept-2-ene.
Mécanisme D'action
The mechanism of action of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst in various organic reactions. The compound's unique chemical structure allows it to form stable complexes with various organic molecules, leading to increased reaction rates and yields.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is its versatility. The compound can be used in various scientific research applications, making it a valuable tool for chemists and researchers. Additionally, the compound's high yield and purity make it easy to work with in the laboratory. However, one of the limitations of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is its high cost, which may limit its use in some research applications.
Orientations Futures
There are several future directions for the research and development of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene. One possible direction is the synthesis of new derivatives of the compound with improved properties and reactivity. Another direction is the exploration of the compound's potential as a chiral auxiliary in asymmetric synthesis. Additionally, the compound's potential as a catalyst in various organic reactions could be further investigated. Overall, the future research and development of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene hold great promise for the advancement of organic chemistry and scientific research.
Méthodes De Synthèse
The synthesis of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene involves a multi-step reaction process. The starting material for the synthesis is bicyclo[2.2.1]hept-2-ene, which undergoes a reaction with paraformaldehyde and methanol in the presence of a Lewis acid catalyst to form 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene. The yield of the reaction is typically high, and the purity of the product can be achieved through simple purification techniques.
Applications De Recherche Scientifique
5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene has been widely used in various scientific research applications. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. The compound has also been used as a reagent in organic synthesis, such as in the synthesis of heterocyclic compounds. Additionally, 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene has been used as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
5-(trimethoxymethyl)bicyclo[2.2.1]hept-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-12-11(13-2,14-3)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVESJZYRXSGNKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CC2CC1C=C2)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609479 |
Source


|
| Record name | 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene | |
CAS RN |
196805-13-7 |
Source


|
| Record name | 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

